Tetrahydrocannabivarol

CB1 receptor pharmacology competitive antagonism receptor binding

THCV (Tetrahydrocannabivarin, CAS 28172-17-0) is a propyl homolog of THC with a unique pharmacological profile: competitive CB1 antagonism (Ki=75.4 nM) and CB2 partial agonism (EC₅₀=38 nM). Unlike THC, THCV suppresses appetite and modulates energy metabolism, making it an essential tool for obesity, diabetes, and metabolic syndrome research. Available as a certified reference material (CRM) solution (1.0 mg/mL in methanol) with ISO/IEC 17025 & ISO 17034 accreditation, ensuring full traceability for HPLC and LC-MS/MS method validation. Choose THCV for receptor-targeting precision that generic cannabinoids cannot provide.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 28172-17-0
Cat. No. B035815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrocannabivarol
CAS28172-17-0
Synonyms(6aR-trans)-isomer of tetrahydrocannabivarin 9
delta(9)-tetrahydrocannabivarin
tetrahydrocannabivarin 9
tetrahydrocannabivarol
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
InChIInChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3
InChIKeyZROLHBHDLIHEMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrocannabivarin (THCV) CAS 28172-17-0: Propyl-Homolog Cannabinoid for Differentiated Pharmacology


Tetrahydrocannabivarin (THCV, CAS 28172-17-0) is a naturally occurring phytocannabinoid and a propyl (C3) homolog of Δ⁹-tetrahydrocannabinol (THC). Unlike THC, which bears a pentyl (C5) side chain, THCV possesses a shortened three-carbon alkyl chain that fundamentally alters its pharmacological profile [1]. It acts as a competitive antagonist at the cannabinoid CB1 receptor while functioning as a partial agonist at the CB2 receptor, a functional profile opposite to the CB1/CB2 agonism exhibited by THC [2]. The distinct biosynthesis of THCV from varinolic acid (versus olivetolic acid for THC) underscores its status as a chemically and pharmacologically independent entity rather than a mere analog [3].

Why THCV (CAS 28172-17-0) Cannot Be Substituted with THC or Other Cannabinoid Analogs


Generic substitution between THCV and other cannabinoids fails due to fundamental and quantifiable differences in receptor pharmacology, functional selectivity, metabolic fate, and physiological outcomes. THCV is not an isomer of THC and cannot be interconverted by any known biosynthetic or synthetic pathway [1]. At the CB1 receptor, THCV functions as a competitive antagonist (Ki = 75.4 nM), directly opposing the agonist activity of THC, which produces psychotropic effects and appetite stimulation [2]. Furthermore, THCV demonstrates CB2 partial agonism (EC₅₀ = 38 nM) and undergoes a distinct metabolic pathway wherein it is transformed into both THC and CBD, a metabolic signature not shared by THC itself [3][4]. These divergences render THCV functionally non-interchangeable with THC, CBDV, or other cannabinoids in any research or industrial context requiring precise receptor targeting, metabolic consistency, or predictable physiological outcomes.

Quantitative Differentiation Evidence for THCV (CAS 28172-17-0) Relative to THC and In-Class Analogs


CB1 Receptor Antagonism: THCV (Ki = 75.4 nM) vs. THC Agonism

THCV functions as a competitive antagonist at CB1 receptors, a profile directly opposite to the agonist activity of Δ⁹-THC. In radioligand displacement assays using mouse brain membranes, THCV displaced [³H]CP55940 from CB1 binding sites with a Ki value of 75.4 nM, demonstrating competitive binding affinity for the orthosteric site [1]. By contrast, Δ⁹-THC acts as a partial agonist at CB1 receptors, stimulating [³⁵S]GTPγS binding and producing psychoactive effects and appetite stimulation [2]. This qualitative difference in functional activity—antagonism versus agonism—at the identical receptor target renders THCV functionally non-substitutable for THC in any application requiring CB1 modulation.

CB1 receptor pharmacology competitive antagonism receptor binding

CB2 Receptor Activation: THCV EC₅₀ = 38 nM Compared with Antagonist Profile

THCV exhibits a functionally selective profile at CB2 receptors distinct from its CB1 antagonist activity. In CHO cells transfected with human CB2 receptors, THCV inhibited forskolin-stimulated cyclic AMP production with an EC₅₀ of 38 nM, demonstrating CB2 partial agonist activity [1]. Importantly, this CB2 agonism occurs at concentrations where THCV maintains CB1 antagonism, creating a dual-receptor functional profile (CB1 antagonist / CB2 partial agonist) that is not replicated by THC (CB1/CB2 agonist) or by synthetic antagonists such as rimonabant (CB1 antagonist/inverse agonist). The 38 nM EC₅₀ value quantifies the potency of THCV-mediated CB2 activation.

CB2 receptor partial agonism cAMP inhibition

Appetite Suppression vs. Appetite Stimulation: Opposite Physiological Effects of THCV and THC

THCV and Δ⁹-THC produce diametrically opposite effects on appetite and energy balance. In rodent studies, THCV decreases appetite, increases satiety, and up-regulates energy metabolism, consistent with its CB1 antagonist pharmacology [1]. This profile has been associated with reduced body weight gain and improved glycemic control in preclinical models [2]. In contrast, Δ⁹-THC acts as a CB1 agonist and reliably stimulates appetite (the 'munchies' effect), making it indicated clinically for cachexia and wasting conditions [1]. This functional opposition means that THCV cannot be substituted with THC in any application targeting appetite suppression or metabolic improvement.

appetite regulation metabolic disorders energy homeostasis

Metabolic Fate Divergence: THCV Transforms to THC and CBD, THCA Transforms to THC Only

THCV exhibits a metabolic fate distinct from structurally related cannabinoids such as THCA. In a comparative metabolomics study using human/mouse liver microsomes and mouse primary hepatocytes analyzed via UHPLC-Q-Exactive Orbitrap-MS, THCA was transformed exclusively into an active metabolite of Δ⁹-THC across all three experimental systems [1]. By contrast, THCV underwent transformation into both Δ⁹-THC and cannabidiol (CBD), representing a bifurcated metabolic pathway that is unique among phytocannabinoids [1]. Additionally, ADMET predictions indicated that THCV and its metabolites possessed enhanced blood-brain barrier penetration compared to THCA [1].

cannabinoid metabolism human liver microsomes UHPLC-MS

Analytical Standardization: THCV as a Reference Material for Cannabis Product Characterization

THCV is established as a certified reference material (CRM) for analytical applications in cannabis testing and forensic toxicology, with standardized formulations available as 1.0 mg/mL solutions in methanol . These CRMs are manufactured under ISO/IEC 17025 and ISO 17034 accreditation and are accompanied by comprehensive Certificates of Analysis documenting stability, homogeneity, concentration accuracy, and measurement uncertainty . This level of analytical characterization enables reliable quantification of THCV content in cannabis plant materials and marketed products using validated HPLC-UV/PDA and LC-MS/MS methods [1].

analytical reference standard method validation potency testing

Validated Application Scenarios for THCV (CAS 28172-17-0) Based on Quantitative Differentiation Evidence


CB1 Antagonist Tool Compound for Metabolic Disorder Research

For preclinical studies investigating CB1 receptor antagonism in the context of obesity, type 2 diabetes, and metabolic syndrome, THCV (Ki = 75.4 nM at CB1) provides a phytocannabinoid-derived antagonist tool with a distinct functional profile from synthetic CB1 antagonists such as rimonabant [1]. Its documented appetite-suppressing and energy-metabolism-enhancing effects in rodent models make it suitable for validating CB1 antagonism as a therapeutic strategy for weight management and glycemic control [2].

Dual CB1 Antagonist / CB2 Partial Agonist Reference Compound for Inflammation Studies

THCV's unique dual-receptor profile—CB1 antagonism combined with CB2 partial agonism (EC₅₀ = 38 nM at hCB2)—positions it as a reference compound for investigating therapeutic strategies that combine CB1 blockade with CB2-mediated anti-inflammatory effects [3]. This profile is not replicated by single-target CB1 antagonists or CB2 agonists, enabling research into the synergistic potential of combined CB1/CB2 modulation in inflammatory pain and neuroinflammation models.

Certified Reference Material for Cannabis Potency Testing and Method Validation

THCV is available as a fully characterized CRM solution (1.0 mg/mL in methanol) with ISO/IEC 17025 and ISO 17034 accreditation, including comprehensive Certificate of Analysis documentation covering stability, homogeneity, concentration accuracy, and uncertainty . This enables its use as a primary analytical standard for HPLC-UV/PDA and LC-MS/MS method development, validation, and routine quality control testing of cannabis plant materials and finished products [4].

Metabolic Pathway Probe for Cannabinoid Biotransformation Studies

The unique metabolic fate of THCV—transformation into both THC and CBD in human liver microsomes—establishes it as a valuable probe compound for studying cannabinoid biotransformation pathways and enzyme kinetics [5]. Unlike THCA, which produces only THC, THCV generates a bifurcated metabolite profile that can be used to interrogate cytochrome P450-mediated metabolism (CYP2C9 and CYP3A4) and assess potential drug-drug interaction liabilities in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrocannabivarol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.